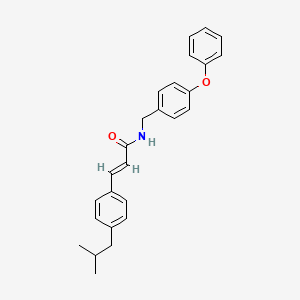

3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acrylamide group, a phenyl ring substituted with an isobutyl group, and a phenoxybenzyl moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

Preparation of 4-isobutylphenylacrylic acid: This can be achieved through the Friedel-Crafts acylation of isobutylbenzene with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of 4-phenoxybenzylamine: This intermediate can be synthesized by reacting 4-phenoxybenzyl chloride with ammonia or an amine under basic conditions.

Amidation Reaction: The final step involves the reaction of 4-isobutylphenylacrylic acid with 4-phenoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The phenyl rings can be oxidized under strong oxidizing conditions to form quinones or other oxidized derivatives.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Amines or reduced acrylamide derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, coatings, and polymers due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The phenyl and phenoxybenzyl groups may contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide can be compared with other similar compounds, such as:

3-(4-isobutylphenyl)acrylamide: Lacks the phenoxybenzyl group, which may result in different chemical reactivity and biological activity.

N-(4-phenoxybenzyl)acrylamide: Lacks the isobutylphenyl group, which may affect its binding properties and overall activity.

4-isobutylphenylacrylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the acrylamide.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Actividad Biológica

3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure

The compound can be described by its IUPAC name, which highlights its structural components:

- Acrylamide backbone : A common motif in many biologically active compounds.

- Phenyl substituents : The presence of isobutyl and phenoxy groups contributes to its biological properties.

The mechanism of action for this compound involves interactions with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in cell proliferation and apoptosis. Specific pathways affected include:

- Inhibition of cancer cell proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.

- Modulation of signaling pathways : It may influence pathways such as PI3K/Akt and MAPK, which are crucial in cancer biology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

The compound's IC50 values suggest potent antiproliferative effects, comparable to established chemotherapeutics. For example, one study reported an IC50 value of approximately 15 µM for MCF-7 cells, indicating effective inhibition of cell growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary data suggest it may possess moderate antibacterial effects against Gram-positive bacteria. Further studies are needed to elucidate its full antimicrobial spectrum and mechanism.

Comparative Studies

To better understand the biological activity of this compound, comparisons with similar compounds are essential. Below is a summary table comparing this compound with related acrylamide derivatives:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 15 µM (MCF-7) | Moderate | Enzyme inhibition; apoptosis induction |

| 3-(4-methylphenyl)-N-(4-phenoxybenzyl)acrylamide | 20 µM (MCF-7) | Weak | Similar pathway modulation |

| 3-(4-chlorophenyl)-N-(4-phenoxybenzyl)acrylamide | 10 µM (MCF-7) | Strong | Direct DNA interaction |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound led to increased apoptosis markers such as caspase activation and PARP cleavage.

- Antimicrobial Evaluation : In a series of experiments, the compound was tested against various bacterial strains, showing promising results against Staphylococcus aureus.

Propiedades

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-N-[(4-phenoxyphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO2/c1-20(2)18-22-10-8-21(9-11-22)14-17-26(28)27-19-23-12-15-25(16-13-23)29-24-6-4-3-5-7-24/h3-17,20H,18-19H2,1-2H3,(H,27,28)/b17-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXIQQYTTYOTQX-SAPNQHFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.